Prop-2-en-1-yl naphthalen-1-ylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-en-1-yl naphthalen-1-ylacetate is an organic compound that belongs to the class of naphthalenes This compound is characterized by the presence of a naphthalene ring attached to an acetate group through a prop-2-en-1-yl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-en-1-yl naphthalen-1-ylacetate typically involves the esterification of naphthalen-1-ylacetic acid with prop-2-en-1-ol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, industrial production may incorporate purification techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl naphthalen-1-ylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Naphthalen-1-ylacetic acid or naphthalen-1-ylacetone.
Reduction: Prop-2-en-1-yl naphthalen-1-ylmethanol.
Substitution: Various substituted naphthalen-1-ylacetates depending on the nucleophile used.
Scientific Research Applications
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of prop-2-en-1-yl naphthalen-1-ylacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Prop-2-en-1-yl naphthalen-1-ylacetate can be compared with other similar compounds, such as:
Naphthalen-1-ylacetic acid: Similar structure but lacks the prop-2-en-1-yl group.
Prop-2-en-1-yl benzoate: Similar ester linkage but with a benzene ring instead of a naphthalene ring.
Naphthalen-1-ylpropanoate: Similar naphthalene ring but with a propanoate group instead of an acetate group.
Properties
CAS No. |
51537-80-5 |
---|---|
Molecular Formula |
C15H14O2 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
prop-2-enyl 2-naphthalen-1-ylacetate |
InChI |
InChI=1S/C15H14O2/c1-2-10-17-15(16)11-13-8-5-7-12-6-3-4-9-14(12)13/h2-9H,1,10-11H2 |
InChI Key |
YKVBTNZWLOHUGT-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)CC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.